
3-(2,5-Dimethylbenzyl)piperidine
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Overview
Description
3-(2,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylbenzyl group. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The use of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines in neutral reaction conditions has also been demonstrated to be effective for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
The piperidine nitrogen and benzyl group participate in nucleophilic substitution and functionalization:
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N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.
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Benzyl Group Halogenation : Electrophilic substitution at the benzyl position using halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.
Example Reaction Conditions :
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-Methyl-3-(2,5-dimethylbenzyl)piperidine | 78% | |
Benzyl Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C → RT | 3-(2,5-Dimethyl-4-bromobenzyl)piperidine | 65% |
Catalytic Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed reactions to synthesize enantioenriched piperidines:
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Rh-Catalyzed Asymmetric Reductive Heck Reaction : Couples with sp²-hybridized boronic acids (e.g., aryl, vinyl) to form 3-substituted piperidines with >90% enantiomeric excess (ee) .
Key Data :
Boronic Acid | Catalyst System | ee | Yield | Application |
---|---|---|---|---|
Phenylboronic acid | Rh/(R)-BINAP, HCO₂H, DCE | 96% | 81% | Precursor to (−)-Preclamol |
Vinylboronic acid | Rh/(S)-Segphos, HCO₂H, THF | 94% | 76% | Niraparib synthesis |
Nucleophilic Pathways
-
Zwitterion Intermediate Formation : Piperidine’s nitrogen undergoes nucleophilic attack on electrophilic carbons (e.g., in Knoevenagel condensations), forming zwitterion intermediates that stabilize transition states .
-
Deprotonation and Elimination : Zwitterions deprotonate to generate Meisenheimer complexes, with energy barriers ranging from 13.7–21.6 kcal/mol depending on the reaction step .
Role of Catalysts
-
Organocatalysts : Choline chloride or quinoline derivatives enhance substitution efficiency in polar solvents (e.g., water, ethanol) .
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Metal Catalysts : Rhodium complexes enable enantioselective C–C bond formation via π-allyl intermediates .
Biological Activity Modulation
Chemical modifications influence pharmacological properties:
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Tubulin Polymerization Inhibition : Bromination at the benzyl position enhances binding to β-tubulin (IC₅₀ = 0.8 μM vs. 2.3 μM for parent compound).
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Dopamine Receptor Affinity : N-Acylation improves D4 receptor binding (Ki = 12 nM vs. 45 nM) .
Reaction Optimization Trends
Recent advances prioritize green chemistry and scalability:
Scientific Research Applications
3-(2,5-Dimethylbenzyl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . Additionally, they can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic amine.
2,5-Dimethylpiperidine: A piperidine derivative with methyl groups at positions 2 and 5.
N-Benzylpiperidine: A piperidine derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
3-(2,5-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,5-dimethylbenzyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its therapeutic potential in medicinal chemistry .
Biological Activity
3-(2,5-Dimethylbenzyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a 2,5-dimethylbenzyl group. The structural formula can be represented as follows:
This molecular structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include effects on various enzyme systems, receptor interactions, and potential therapeutic applications in areas such as neuroprotection and cancer treatment.
1. Enzyme Inhibition
Piperidine derivatives have been shown to affect several enzyme classes:
- Kinases : Involved in cell signaling and regulation.
- Proteases : Important for protein degradation and processing.
- Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.
For instance, studies have demonstrated the ability of piperidine derivatives to inhibit enzymes linked to inflammatory processes and cancer progression .
2. Neuroprotective Effects
The potential neuroprotective properties of this compound have been highlighted in various studies. It is suggested that such compounds may inhibit neurotransmitter uptake, providing therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's .
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to its interaction with specific biological targets:
- Voltage-Gated Ion Channels : These channels play critical roles in action potential generation and propagation in neurons. Piperidine derivatives may stabilize membrane potentials and exhibit local anesthetic properties .
- G-Protein-Coupled Receptors (GPCRs) : These receptors are vital for signal transduction in various physiological processes. The interaction of piperidine derivatives with GPCRs can lead to modulation of neurotransmitter release and other cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives:
These findings illustrate the diverse pharmacological profiles of piperidine derivatives.
Q & A
Q. What are the established synthetic pathways for 3-(2,5-Dimethylbenzyl)piperidine, and what critical reaction conditions ensure high yield?
Basic
The synthesis typically involves hydrogenation of a pyridine precursor. For example, structurally similar compounds like 3-(2,5-Dimethoxyphenyl)piperidine are synthesized via catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd/C) under H₂ gas, followed by HCl salt formation to stabilize the product . Adapting this method, replacing the dimethoxyphenyl group with dimethylbenzyl in the starting material would yield the target compound. Key conditions include:
- Catalyst selection : Pd/C or Raney Ni for efficient hydrogenation.
- Temperature control : Maintaining 50–80°C to avoid side reactions.
- Purification : Recrystallization from ethanol or methanol to isolate the HCl salt .
Q. How can researchers address discrepancies in NMR data when characterizing this compound derivatives?
Advanced
NMR discrepancies often arise from conformational flexibility or impurities. Methodological solutions include:
- 2D NMR techniques : COSY and HSQC to resolve overlapping signals in crowded spectra.
- X-ray crystallography : Definitive structural confirmation, as demonstrated for spiro compounds with benzyl substituents .
- Computational modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data, resolving ambiguities in stereochemistry .
Q. What spectroscopic methods are recommended for characterizing this compound?
Basic
Standard techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and piperidine ring integrity. Loss of pyridine proton signals post-hydrogenation indicates successful synthesis .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 230 [M+H]⁺) validate molecular weight.
- IR Spectroscopy : Bands near 2800 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (aromatic C=C) confirm structural motifs .
Q. What strategies minimize racemization during the synthesis of chiral this compound derivatives?
Advanced
To preserve enantiomeric purity:
- Base selection : Use non-nucleophilic bases like N-methylpiperidine to suppress racemization during substitutions .
- Low-temperature reactions : Conduct nucleophilic additions at 0–4°C to reduce kinetic resolution.
- Post-synthesis resolution : Chiral HPLC or enzymatic methods (e.g., lipase-mediated hydrolysis) to isolate enantiomers .
Q. How is the purity of this compound assessed in research settings?
Basic
Purity is validated via:
- HPLC-UV : Retention time matching against a certified standard.
- Elemental analysis : Carbon, hydrogen, and nitrogen content within 0.4% of theoretical values confirms stoichiometric purity .
- Melting point consistency : Sharp melting ranges (e.g., 120–122°C) indicate homogeneity .
Q. What challenges arise in determining the crystal structure of this compound derivatives, and how are they overcome?
Advanced
Challenges include crystal polymorphism and disorder. Solutions involve:
- Slow solvent evaporation : Use chloroform or dichloromethane to grow high-quality single crystals .
- Data refinement : Software like SHELX resolves disorder by modeling alternative conformations.
- Temperature control : Data collection at 100 K minimizes thermal motion artifacts .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill management : Neutralize acidic residues (e.g., HCl salts) with sodium bicarbonate before disposal .
Q. How can computational chemistry aid in optimizing the synthetic route for this compound?
Advanced
- Reaction pathway modeling : DFT calculations predict transition states and energy barriers for hydrogenation steps.
- Solvent optimization : COSMO-RS simulations identify solvents (e.g., ethanol) that enhance reaction efficiency.
- Catalyst screening : Machine learning algorithms rank metal catalysts (Pd, Pt, Ni) based on predicted turnover frequencies .
Q. What are the key differences in reactivity between this compound and its phenyl-substituted analogs?
Advanced
- Steric effects : The benzyl group increases steric hindrance, slowing nucleophilic substitutions compared to phenyl analogs.
- Electronic effects : Methyl groups donate electron density via hyperconjugation, enhancing piperidine basicity (pKa ~10.5 vs. ~9.8 for phenyl analogs) .
- Hydrogenation sensitivity : Benzyl-substituted precursors may require higher H₂ pressures (3–5 atm) for complete reduction .
Q. How can researchers validate the biological activity of this compound derivatives?
Advanced
- In vitro assays : Screen for receptor binding (e.g., 5-HT₂A) using radioligand displacement, as done for structurally related N-benzylphenethylamines .
- Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic profiles.
- Toxicity profiling : MTT assays on HEK293 cells determine IC₅₀ values for cytotoxicity .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
WGYMXTVADRHIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCCNC2 |
Origin of Product |
United States |
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